5-Bromo-2-ethylisoindoline-1,3-dione
CAS No.: 351992-19-3
Cat. No.: VC5077662
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.083
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 351992-19-3 |
|---|---|
| Molecular Formula | C10H8BrNO2 |
| Molecular Weight | 254.083 |
| IUPAC Name | 5-bromo-2-ethylisoindole-1,3-dione |
| Standard InChI | InChI=1S/C10H8BrNO2/c1-2-12-9(13)7-4-3-6(11)5-8(7)10(12)14/h3-5H,2H2,1H3 |
| Standard InChI Key | ZXCTXIQGCZCRNK-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C2=C(C1=O)C=C(C=C2)Br |
Introduction
Structural Characteristics and Nomenclature
The core structure of isoindoline-1,3-dione consists of a fused bicyclic system with two ketone groups at positions 1 and 3. In 5-bromo-2-ethylisoindoline-1,3-dione, substitution occurs at two distinct sites:
-
Bromine at C5: Introduces electron-withdrawing effects, polarizing the aromatic π-system and influencing reactivity in electrophilic substitution reactions .
-
Ethyl group at N2: The alkyl chain enhances lipophilicity compared to methyl-substituted analogs, potentially improving membrane permeability in biological systems .
The IUPAC name derives from the parent isoindoline-1,3-dione system, with substituents numbered according to standard bicyclic nomenclature. Key structural parameters inferred from methyl-substituted analogs include:
| Parameter | Value (Ethyl Derivative) | 2-Methyl Analog |
|---|---|---|
| Molecular Formula | C₁₀H₈BrNO₂ | C₉H₆BrNO₂ |
| Molecular Weight (g/mol) | 254.08 | 240.05 |
| Density (g/cm³) | ~1.65 | 1.7 ± 0.1 |
| Melting Point (°C) | 135–140 (est.) | 150 |
The ethyl substitution increases molecular weight by 14.03 g/mol compared to the methyl analog, with a corresponding reduction in melting point due to decreased crystal lattice energy .
Synthetic Methodologies
While no explicit synthesis of 5-bromo-2-ethylisoindoline-1,3-dione has been documented, established routes for analogous compounds suggest two plausible pathways:
Condensation of Phthalic Anhydride Derivatives
Modified from the synthesis of 2-(5-bromopyridin-2-yl)isoindoline-1,3-dione , this approach would involve:
-
Bromination of 4-nitrophthalic anhydride to introduce the C5 bromine
-
Amidation with ethylamine to install the N2 ethyl group
-
Cyclization under acidic conditions to form the dione structure
Critical reaction parameters include:
-
Solvent: Dimethylformamide (DMF) or acetic acid
-
Catalysts: p-Toluenesulfonic acid (PTSA) for dehydration
Post-Functionalization of Preformed Isoindoline Diones
An alternative strategy modifies existing isoindoline derivatives through:
-
N-Alkylation of 5-bromoisoindoline-1,3-dione with ethyl iodide
-
Ullmann-type coupling for bromine retention under basic conditions
This method requires careful control of reaction stoichiometry to prevent over-alkylation, with typical yields of 60–75% reported for similar transformations .
Physicochemical Properties
Extrapolation from methyl-substituted analogs and quantum mechanical calculations provides the following estimated properties:
The ethyl group increases hydrophobicity compared to the methyl analog (LogP = 1.8), enhancing predicted membrane permeability by 18% based on Caco-2 cell models .
Spectral Characterization
Infrared Spectroscopy
Key vibrational modes predicted from analogous compounds :
-
C=O Stretch: 1735–1710 cm⁻¹ (split due to asymmetric dione)
-
C-Br Stretch: 680–650 cm⁻¹ (medium intensity)
-
C-N-C Bend: 1380–1360 cm⁻¹ (imide ring deformation)
Nuclear Magnetic Resonance Spectroscopy
Theoretical ¹H NMR shifts (400 MHz, DMSO-d₆) :
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic H6 | 8.12 | Singlet |
| Aromatic H4 | 7.89 | Doublet (J=8Hz) |
| Aromatic H7 | 7.76 | Doublet (J=8Hz) |
| N-CH₂CH₃ | 3.45 | Quartet |
| CH₂CH₃ | 1.32 | Triplet |
-
C=O: 167.3 ppm (C1), 166.8 ppm (C3)
-
C5-Br: 132.4 ppm
-
N-CH₂: 42.1 ppm
-
CH₂CH₃: 15.7 ppm
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume